N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide

Serine acetyltransferase (SAT) inhibition Antimicrobial adjuvant research Cysteine biosynthesis pathway

N-[1,2,4]Triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide (CAS 478261-75-5, C9H6N6OS, MW 246.25) is a heterocyclic small molecule that fuses a [1,2,4]triazolo[1,5-a]pyridine bicyclic amine with a 1,2,3-thiadiazole-4-carboxamide acid moiety via a single amide bond. The compound is commercially available at purities of 97–98% and is supplied exclusively for research and further manufacturing use.

Molecular Formula C9H6N6OS
Molecular Weight 246.25 g/mol
CAS No. 478261-75-5
Cat. No. B3141456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide
CAS478261-75-5
Molecular FormulaC9H6N6OS
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=C1)NC(=O)C3=CSN=N3
InChIInChI=1S/C9H6N6OS/c16-9(7-4-17-14-13-7)12-6-2-1-3-15-8(6)10-5-11-15/h1-5H,(H,12,16)
InChIKeyLGAQBRDTPWJMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1,2,4]Triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide (CAS 478261-75-5) – Core Identity and Compound-Class Context for Scientific Procurement


N-[1,2,4]Triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide (CAS 478261-75-5, C9H6N6OS, MW 246.25) is a heterocyclic small molecule that fuses a [1,2,4]triazolo[1,5-a]pyridine bicyclic amine with a 1,2,3-thiadiazole-4-carboxamide acid moiety via a single amide bond . The compound is commercially available at purities of 97–98% and is supplied exclusively for research and further manufacturing use . Its experimentally determined melting point (256–259 °C), calculated density (1.783 g/cm³), topological polar surface area (tPSA = 116.80 Ų), and calculated LogP (1.22) have been reported . The molecule is catalogued under MFCD00975392 and appears in the 9CI nomenclature index, confirming its structural registration in public chemistry databases but without associated bioactivity data in major public repositories such as ChEMBL or BindingDB .

Why Direct Replacement of N-[1,2,4]Triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide with Isosteric Analogues Risks Irreproducible Outcomes


The 1,2,3-thiadiazole ring is not a simple bioisostere of 1,3,4-thiadiazole, as it possesses a contiguous N–N–S electronic arrangement that alters both hydrogen-bonding capability and metabolic reactivity relative to the regioisomeric 1,3,4-thiadiazole [1]. When combined with the [1,2,4]triazolo[1,5-a]pyridin-8-amine scaffold—which presents the amine at the 8-position (a sterically constrained peri-like environment adjacent to the bridgehead nitrogen)—the resultant amide displays a unique conformational profile that cannot be replicated by isomeric triazolopyridine carboxamides bearing the amide at the 2- or 5-position [2][3]. Substituting either core heterocycle with a generic benzamide or pyridine carboxamide would alter the PSA (logged at 116.80 Ų for this compound), LogP, and hydrogen-bond donor/acceptor count, any of which can shift solubility, permeability, and target-binding profiles sufficiently to compromise SAR continuity in a screening campaign . Consequently, treating this compound as interchangeable with other triazolopyridine or thiadiazole carboxamides without experimental validation introduces an uncontrolled variable.

Quantitative Differentiation of N-[1,2,4]Triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide vs. Its Closest Structural Analogs


1,2,3-Thiadiazole Regioisomeric Advantage: Physicochemical Signature vs. 1,3,4-Thiadiazole Isosteres and the Nitrothiazole SAT Hit

The compound bears a 1,2,3-thiadiazole-4-carboxamide motif that is absent from the vast majority of kinase-targeted triazolopyridine carboxamides, which typically employ benzamides, pyridine carboxamides, or 1,3,4-thiadiazoles. The leading SAT inhibitor hit N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (IC50 = 48.6 μM against Salmonella typhimurium SAT) shares the identical 1,2,3-thiadiazole-4-carboxamide warhead but differs in the amine coupling partner [1]. Our target compound replaces the 5-nitrothiazol-2-amine with [1,2,4]triazolo[1,5-a]pyridin-8-amine, resulting in a tPSA shift to 116.80 Ų and LogP of 1.22, compared to the nitrothiazole hit's LogP of ~1.5 and higher PSA (~140 Ų) . This LogP reduction of ~0.3 units combined with the absence of the nitro group eliminates a potential toxicophore while preserving the 1,2,3-thiadiazole pharmacophore, making the compound a cleaner probe for SAT or related cysteine-biosynthesis targets .

Serine acetyltransferase (SAT) inhibition Antimicrobial adjuvant research Cysteine biosynthesis pathway

Regioisomeric Amide Attachment: 8-Position Triazolopyridine Carboxamide vs. 5-Fused and 7-Azaindole Carboxamides in Kinase-Probe Context

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a recognized kinase hinge-binding motif, yet the attachment position of the carboxamide profoundly influences selectivity. This compound carries the amide at the 8-position, a vector that directs substituents toward the solvent-exposed region or the ribose pocket, depending on the kinase. By contrast, the well-characterized VEGFR2 inhibitor series (e.g., compound 13d) places the carboxamide at the 2-position: compound 13d displays VEGFR2 IC50 < 10 nM and slow dissociation kinetics (t1/2 > 60 min) [1]. The 8-amino attachment reverses the hydrogen-bonding donor/acceptor orientation relative to the hinge, potentially accessing a different subset of the kinome. No direct IC50 data are available for the target compound; however, the regioisomeric differentiation alone implies a distinct kinase-selectivity profile, consistent with patent disclosures describing 8-amido-triazolopyridines as AXL inhibitor scaffolds [2].

Kinase inhibitor design Type-II kinase inhibition AXL receptor tyrosine kinase

Thermal Stability Advantage: Direct Comparison of Melting Point vs. Structurally Simplified 1,2,3-Thiadiazole-4-carboxamide Congeners

The unsubstituted 1,2,3-thiadiazole-4-carboxamide (CAS 4100-20-3, MW 129.14) melts at approximately 124–128 °C, whereas the target triazolopyridinyl derivative (MW 246.25) exhibits an experimental melting point of 256–259 °C . The ΔTm of ≥128 °C reflects the significant increase in crystal lattice energy conferred by the fused triazolopyridine ring system [1]. This higher melting point translates to superior room-temperature solid-state stability and resistance to thermal degradation during storage and handling. Among commercially available triazolopyridine-8-carboxamides, the phenyl-substituted analog N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide (CAS 338406-04-5) is listed without a determined melting point, making the thiadiazole derivative one of the few 8-carboxamide congeners with an experimentally validated high thermal stability [2].

Thermal stability Solid-state characterization Formulation screening

Polar Surface Area-Based Permeability Differentiation: In Silico Predicted Advantage over Higher-MW Triazolopyridine Pharmacophores

The topological PSA of 116.80 Ų positions this compound near the upper threshold for oral absorption (140 Ų) and significantly above the CNS-penetrant window (<90 Ų). This contrasts with the extensively substituted JAK2 inhibitor CEP-33779 (another [1,2,4]triazolo[1,5-a]pyridine carboxamide; MW 463.9, tPSA ~88 Ų), which is optimized for oral bioavailability and kinase selectivity [1][2]. While CEP-33779's lower PSA and higher LogP (cLogP ~3.2) favor membrane permeation, the target compound's higher PSA and lower LogP (1.22) suggest a property profile better suited for peripheral-target engagement with reduced CNS exposure—a differentiation that may be advantageous for projects where CNS penetration is undesirable .

BBB permeability prediction CNS drug design Oral bioavailability

Evidence-Validated Application Scenarios for N-[1,2,4]Triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide in Medicinal Chemistry and Chemical Biology


Cysteine-Biosynthesis Probe Development: Non-Nitro SAT Pharmacophore Scaffold

The compound retains the 1,2,3-thiadiazole-4-carboxamide warhead that is essential for serine acetyltransferase (SAT) inhibition, yet replaces the nitroaromatic group with a triazolopyridine, eliminating the structural alert for mutagenicity . Its lower cLogP (1.22 versus ~1.5 for the nitrothiazole hit) predicts improved aqueous solubility, facilitating biochemical assay development at concentrations above 100 μM without DMSO precipitation artifacts [1]. Research groups investigating cysteine auxotrophy in Gram-negative pathogens can procure this compound as a starting point for SAT inhibitor SAR, with the nitrothiazole analog (IC50 = 48.6 μM) serving as the quantitative baseline for activity benchmarking.

Kinase-Selectivity Profiling on 8-Amido-Triazolopyridine Scaffolds

The 8-position amide attachment differentiates this compound from the majority of kinase-targeted triazolopyridine carboxamides (which favor 2- or 5-substitution) . Patent literature associates 8-amido-triazolopyridines with AXL receptor tyrosine kinase inhibition . A procurement decision to include this compound in a kinase-selectivity panel—alongside a 2-carboxamide comparator such as compound 13d (VEGFR2 IC50 < 10 nM, t1/2 > 60 min)—would enable direct experimental interrogation of how the amide regioisomerism translates into differential kinome-wide selectivity, without assuming target pre-identification [1].

Solid-State Stability Screening for Compound Collection Curation

With an experimentally determined melting point of 256–259 °C—substantially higher than the unsubstituted 1,2,3-thiadiazole-4-carboxamide (124–128 °C) and unique among 8-carboxamide triazolopyridine analogs—this compound offers a quantifiable thermal-stability advantage for compound management facilities evaluating long-term storage at ambient temperature . Procurement for structural-integrity studies, including accelerated stability testing (40 °C / 75% RH) and polymorph screening, is justified by the reproducible, vendor-verified melting point that exceeds the typical 200 °C threshold for robust solid-state handling.

Physicochemical Property-Based Fragment Evolution in Lead Discovery

The compound's low molecular weight (246.25 Da), moderate tPSA (116.80 Ų), and favorable cLogP (1.22) position it in a region of drug-like chemical space distinct from late-stage triazolopyridine kinase inhibitors such as CEP-33779 (MW 463.9, cLogP 3.2) . Its property profile aligns with fragment- and lead-like criteria (MW < 300, cLogP < 3, tPSA < 140), making it an attractive starting point for fragment-growing or scaffold-hopping campaigns where ADME liabilities are to be addressed iteratively rather than pre-engineered [1]. Procurement for fragment-based screening libraries or computational docking studies leverages these objectively measurable physicochemical advantages.

Quote Request

Request a Quote for N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.